2-Amino-3-(1H-indol-3-yl)-N-isopropyl-propionamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

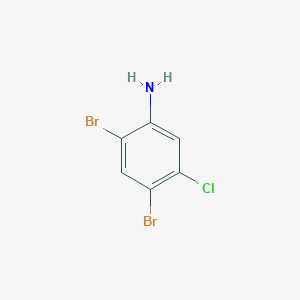

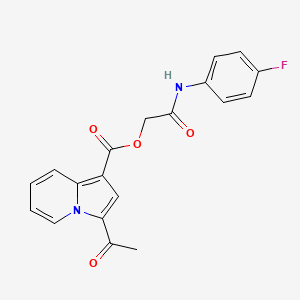

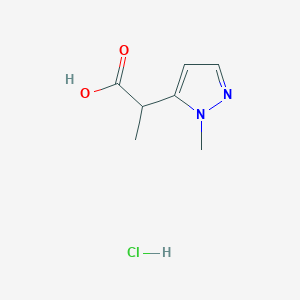

“2-Amino-3-(1H-indol-3-yl)-N-isopropyl-propionamide” is a compound that belongs to the class of organic compounds known as 3-alkylindoles . These are compounds containing an indole moiety that carries an alkyl chain at the 3-position . The empirical formula is C11H13N3O and the molecular weight is 203.24 .

Molecular Structure Analysis

The molecular formula of “this compound” is C11H13N3O . The average mass is 203.218 Da and the monoisotopic mass is 203.082596 Da .Scientific Research Applications

Intramolecular Hydrogen Bonding in Beta-Amino Acid-Containing Polyamides

The study by Gung, B. W., Mackay, J. A., & Zou, D. (1999) investigates the effect of alkyl substitution on intramolecular hydrogen bonding in beta-amino acid-containing polyamides. This research provides insights into how modifications in the side chains, similar to those in 2-Amino-3-(1H-indol-3-yl)-N-isopropyl-propionamide, can influence the folding patterns and stability of polyamides. These findings have implications for the design of polymeric materials with tailored properties for specific applications (Gung, Mackay, & Zou, 1999).

Computational Peptidology and Antifungal Tripeptides

Flores-Holguín, N., Frau, J., & Glossman-Mitnik, D. (2019) utilized conceptual density functional theory to study the chemical reactivity and molecular properties of new antifungal tripeptides, which include structures akin to this compound. This research demonstrates the application of computational methods in understanding the bioactivity and reactivity of peptide compounds, paving the way for the development of new drugs and therapeutic agents (Flores-Holguín, Frau, & Glossman-Mitnik, 2019).

Synthesis and Application in Heterocyclic Compound Development

Behbehani, H., Ibrahim, H. M., Makhseed, S., & Mahmoud, H. (2011) explored the synthesis of new heterocyclic compounds utilizing 2-arylhydrazononitriles, leading to substances with promising antimicrobial activities. This research highlights the utility of structural motifs present in this compound for synthesizing biologically active compounds, which could be leveraged in pharmaceutical development (Behbehani, Ibrahim, Makhseed, & Mahmoud, 2011).

Fundamental Research in Polymer Chemistry

The study by Convertine, A., Ayres, N., Scales, C., Lowe, A., & McCormick, C. (2004) reports on the RAFT polymerization of N-isopropylacrylamide, showcasing the importance of controlled polymerization techniques for creating thermoresponsive polymers. Although not directly mentioning this compound, this research is relevant for understanding the polymerization behavior of related compounds and their potential applications in drug delivery systems (Convertine, Ayres, Scales, Lowe, & McCormick, 2004).

Future Directions

Mechanism of Action

Target of Action

The primary targets of 2-Amino-3-(1H-indol-3-yl)-N-isopropyl-propionamide are currently unknown. The compound belongs to the class of organic compounds known as 3-alkylindoles . These compounds contain an indole moiety, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . Indole derivatives have been found to bind with high affinity to multiple receptors , which could suggest a similar behavior for This compound .

Mode of Action

The exact mode of action of This compound Indole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular function . The specific interactions and resulting changes caused by This compound would depend on its specific targets.

Biochemical Pathways

The biochemical pathways affected by This compound Indole derivatives are known to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The specific pathways affected by This compound would depend on its specific targets and mode of action.

Pharmacokinetics

The pharmacokinetic properties of This compound These properties would significantly impact the bioavailability of the compound .

Result of Action

The molecular and cellular effects of This compound Given the broad range of biological activities associated with indole derivatives , it is likely that the compound could have diverse effects at the molecular and cellular level.

properties

IUPAC Name |

2-amino-3-(1H-indol-3-yl)-N-propan-2-ylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O/c1-9(2)17-14(18)12(15)7-10-8-16-13-6-4-3-5-11(10)13/h3-6,8-9,12,16H,7,15H2,1-2H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSURAZIHRDGGRQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C(CC1=CNC2=CC=CC=C21)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,3-Dimethyl-2-oxaspiro[4.5]decan-8-amine hydrochloride](/img/structure/B2725663.png)

![1-benzyl-N-(2-chlorobenzyl)-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2725666.png)

![5-(4-Cyclohexylpiperazin-1-yl)-2-phenyl[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2725667.png)

![N-[4,4-Dimethyl-1-(methylamino)pentan-3-yl]acetamide;hydrochloride](/img/structure/B2725669.png)

![1-[4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonyl]-3-(1-methyl-1H-pyrazol-4-yl)piperidine](/img/structure/B2725674.png)

![N-(2-chloro-4-fluorophenyl)-2-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4-yl]oxy}acetamide](/img/structure/B2725681.png)